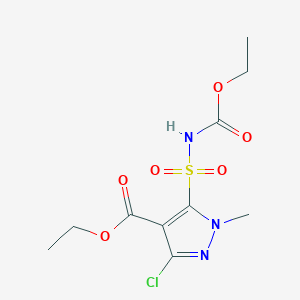

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, ethoxycarbonyl, and sulfonyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using thionyl chloride or phosphorus pentachloride.

Sulfonylation: The sulfonyl group can be introduced using a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrazole derivatives.

Hydrolysis: Formation of carboxylic acids.

Reduction: Formation of sulfide derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, while the pyrazole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-5-[[(methoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester

- 3-Chloro-5-[[(propoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid propyl ester

Uniqueness

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxycarbonyl and sulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Ethyl 3-chloro-5-(N-(ethoxycarbonyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate, also known by its CAS number 156186-57-1, is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C10H14ClN3O6S. The compound features a pyrazole core, which is known for its diverse pharmacological applications.

Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClN3O6S |

| Molecular Weight | 303.75 g/mol |

| CAS Number | 156186-57-1 |

| Solubility | Soluble in organic solvents |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes.

Case Study: COX Inhibition

A study conducted on various pyrazole derivatives reported that compounds similar to this compound exhibited significant COX-2 inhibitory activity, with IC50 values ranging from to . The selectivity index for these compounds suggests they may provide therapeutic benefits with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

In Vitro Studies

In vitro assays demonstrated that similar pyrazole compounds showed promising activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, one derivative exhibited an IC50 value of against the A549 cell line .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of COX enzymes : Reducing the production of pro-inflammatory prostaglandins.

- Induction of apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.

Table: Biological Activities and IC50 Values

| Activity Type | Cell Line/Target | IC50 Value (µM) |

|---|---|---|

| COX Inhibition | COX-2 | 0.034 - 0.052 |

| Anti-cancer (A549) | Lung Cancer | 3.0 |

| Anti-cancer (MCF-7) | Breast Cancer | Not specified |

Propiedades

IUPAC Name |

ethyl 3-chloro-5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O6S/c1-4-19-9(15)6-7(11)12-14(3)8(6)21(17,18)13-10(16)20-5-2/h4-5H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYINQKAMADSUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546755 | |

| Record name | Ethyl 3-chloro-5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156186-57-1 | |

| Record name | Ethyl 3-chloro-5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.